molecular formula C5H9NO3 B14222655 N-(3-Hydroxy-2-oxopropyl)acetamide CAS No. 630113-20-1

N-(3-Hydroxy-2-oxopropyl)acetamide

Cat. No.: B14222655
CAS No.: 630113-20-1
M. Wt: 131.13 g/mol
InChI Key: KHOFXFFHJCLLOP-UHFFFAOYSA-N
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Description

N-(3-Hydroxy-2-oxopropyl)acetamide is an organic compound with the molecular formula C5H9NO3 It is a derivative of acetamide, where the acetamide group is substituted with a 3-hydroxy-2-oxopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Hydroxy-2-oxopropyl)acetamide can be synthesized through several methods. One common synthetic route involves the reaction of acetamide with glycidol under acidic or basic conditions. The reaction proceeds through the opening of the epoxide ring in glycidol, followed by nucleophilic attack by the amide nitrogen.

Reaction Scheme:

  • Acetamide + Glycidol → this compound

Reaction Conditions:

  • Acidic or basic catalyst
  • Temperature: 50-100°C
  • Solvent: Water or organic solvents like ethanol

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxy-2-oxopropyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form a hydroxyl group.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: N-(3-Oxo-2-oxopropyl)acetamide

    Reduction: N-(3-Hydroxy-2-hydroxypropyl)acetamide

    Substitution: N-(3-Hydroxy-2-oxopropyl)alkylamide or N-(3-Hydroxy-2-oxopropyl)acylamide

Scientific Research Applications

N-(3-Hydroxy-2-oxopropyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Hydroxy-2-oxopropyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. This can lead to various biological effects, including inhibition or activation of specific pathways.

Comparison with Similar Compounds

N-(3-Hydroxy-2-oxopropyl)acetamide can be compared with other similar compounds, such as:

    N-(2-Hydroxyethyl)acetamide: Similar structure but with a different substitution pattern.

    N-(3-Hydroxypropyl)acetamide: Lacks the carbonyl group present in this compound.

    N-(3-Oxo-2-oxopropyl)acetamide: An oxidized form of this compound.

Uniqueness: this compound is unique due to the presence of both hydroxyl and carbonyl groups, which allow it to participate in a wide range of chemical reactions and interactions

Properties

CAS No.

630113-20-1

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

N-(3-hydroxy-2-oxopropyl)acetamide

InChI

InChI=1S/C5H9NO3/c1-4(8)6-2-5(9)3-7/h7H,2-3H2,1H3,(H,6,8)

InChI Key

KHOFXFFHJCLLOP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(=O)CO

Origin of Product

United States

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